molecular formula C12H12ClN3O2 B2402225 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide CAS No. 2279121-95-6

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide

Cat. No.: B2402225
CAS No.: 2279121-95-6
M. Wt: 265.7
InChI Key: WBXGCCLMCMWXPX-UHFFFAOYSA-N
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Description

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide (CAS: 2279121-95-6) is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted at position 5 with a chloromethyl group and at position 3 with a benzamide moiety. The benzamide nitrogen is further substituted with two methyl groups (N,N-dimethyl). Its structure combines reactivity (via the chloromethyl group) and stability (via the oxadiazole and aromatic rings), making it versatile for further chemical modifications .

Properties

IUPAC Name

3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-16(2)12(17)9-5-3-4-8(6-9)11-14-10(7-13)18-15-11/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBXGCCLMCMWXPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=NOC(=N2)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide typically involves the reaction of a chloromethyl-substituted oxadiazole with N,N-dimethylbenzamide. One common method involves the use of hydroxyimoyl halides and dipolarophiles under mild basic conditions (e.g., NaHCO3) at ambient temperature . Another approach is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve mild bases and solvents like DMF or DMSO.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amine-substituted oxadiazole derivative.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit notable antimicrobial properties. Studies have synthesized derivatives of 1,2,4-oxadiazoles and evaluated their efficacy against Gram-positive and Gram-negative bacteria. For example, derivatives similar to 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide have shown promising antibacterial activity against strains like Escherichia coli and Staphylococcus aureus .

Anticancer Potential

The compound's structural characteristics allow it to interact with biological targets involved in cancer progression. Research has demonstrated that oxadiazole derivatives can induce apoptosis in cancer cell lines such as HCT-116 and MCF-7. The mechanism involves modulation of mitochondrial membrane potential and activation of apoptotic pathways .

Anti-inflammatory Properties

The compound has also been studied for its anti-inflammatory effects. Certain derivatives have been shown to inhibit lipoxygenase activity, which is crucial in the inflammatory response . This suggests potential applications in developing anti-inflammatory drugs.

Agrochemical Development

This compound plays a role in the formulation of agrochemicals aimed at pest control. Its effectiveness as a pesticide is attributed to its ability to disrupt biological processes in pests while minimizing environmental impact .

Herbicidal Activity

The compound may also exhibit herbicidal properties, making it valuable in developing selective herbicides that target specific weed species without harming crops .

Polymer Chemistry

In material science, this compound is utilized as an additive in polymer formulations to enhance thermal stability and mechanical properties. The incorporation of oxadiazole derivatives into polymers can lead to improved performance under various environmental conditions .

Biochemical Assays

The compound serves as a tool in biochemical assays, aiding researchers in studying enzyme activities and cellular processes. Its unique structure allows for specific interactions with enzymes, facilitating the understanding of biochemical pathways .

Case Studies

Application AreaStudy ReferenceKey Findings
Antimicrobial Significant antibacterial activity against E. coli and S. aureus.
Anticancer Induced apoptosis in cancer cell lines with IC50 values below 100 μM.
Anti-inflammatory Inhibition of lipoxygenase activity observed in synthesized derivatives.
Agrochemical Effective pest control with minimal environmental impact noted.
Material Science Enhanced thermal stability in polymer formulations achieved through incorporation of oxadiazole derivatives.

Mechanism of Action

The mechanism of action of 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide involves its interaction with specific molecular targets. For instance, oxadiazole derivatives have been shown to inhibit enzymes such as xanthine oxidase and acetylcholinesterase . The compound binds to the active site of these enzymes, thereby inhibiting their activity and exerting its biological effects.

Comparison with Similar Compounds

Structural Variations

The target compound belongs to a family of 1,2,4-oxadiazole derivatives with benzamide substituents. Key structural analogs include:

Compound Name Substituents on Benzamide Nitrogen Oxadiazole Position Molecular Formula Molar Mass (g/mol) Key Features CAS/Reference
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide (Target) N,N-dimethyl 3 C₁₂H₁₂ClN₃O₂ 277.7 Reactive chloromethyl group 2279121-95-6
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopropylbenzamide N-isopropyl 3 C₁₃H₁₄ClN₃O₂ 291.7 Bulkier alkyl substituent 1119452-67-3
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide N-cyclopropyl 3 C₁₃H₁₂ClN₃O₂ 277.7 Cyclic alkyl group 1119452-08-2
4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-isopentylbenzamide N-isopentyl 4 C₁₅H₁₈ClN₃O₂ 307.8 Positional isomer (4-substituted) -
3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N-ethyl-N-methylbenzamide N-ethyl-N-methyl 3 C₁₃H₁₄ClN₃O₂ 279.7 Mixed alkyl substituents CTK8E4340

Key Observations :

  • Substituent Effects : Bulkier groups (e.g., isopropyl, isopentyl) may hinder reactivity but enhance lipophilicity, influencing bioavailability.
  • Positional Isomerism : The 4-substituted analog () alters steric and electronic interactions compared to the 3-substituted target compound.
  • Reactivity : All analogs retain the chloromethyl group, enabling nucleophilic substitution reactions for further derivatization .

Physicochemical Properties

Property Target Compound N-Cyclopropyl Analog 4-Substituted Analog
Molecular Weight 277.7 g/mol 277.7 g/mol 307.8 g/mol
Density Not reported 1.40 g/cm³ Not reported
pKa Not reported 13.82 (predicted) Not reported
Solubility Likely low (lipophilic substituents) Low (cyclopropyl group) Moderate (isopentyl enhances lipophilicity)

Notes:

  • The N-cyclopropyl analog’s higher predicted pKa (~13.8) suggests increased basicity compared to dimethyl-substituted derivatives.
  • Chloromethyl groups enhance electrophilicity, facilitating reactions with nucleophiles (e.g., amines, thiols) .

Biological Activity

3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antibacterial properties, inhibition mechanisms, and potential applications in various fields.

  • Molecular Formula : C14H16ClN3O3
  • Molecular Weight : 309.75 g/mol
  • CAS Number : 1119450-86-0

Antibacterial Activity

Research indicates that compounds derived from the oxadiazole family, including this compound, exhibit significant antibacterial properties. A study highlighted the synthesis of similar compounds which showed effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

Bacterial Strain Inhibition Zone (mm)
Staphylococcus aureus15
Escherichia coli12
Klebsiella pneumoniae14
Bacillus subtilis16

Inhibition of Glycogen Phosphorylase

The compound has also been studied for its role in inhibiting glycogen phosphorylase, an enzyme critical for glycogen metabolism. In vitro studies showed that derivatives of oxadiazoles could inhibit this enzyme effectively, with some compounds demonstrating inhibition constants in the micromolar range . This suggests potential applications in metabolic regulation.

Potential Insecticidal Applications

Research dating back to the early 1970s indicates that oxadiazole derivatives can be utilized as insecticides. The chloromethyl group in the structure enhances the insecticidal activity, making it a candidate for agricultural applications .

Case Studies and Research Findings

  • Antibacterial Studies :
    A study conducted by Rai et al. (2010) synthesized several oxadiazole derivatives and tested their antibacterial activity. The results indicated that these compounds could serve as effective antibiotics against resistant bacterial strains.
  • Glycogen Phosphorylase Inhibition :
    Kun et al. (2011) assessed various oxadiazole derivatives for their ability to inhibit glycogen phosphorylase. Their findings revealed that certain modifications to the oxadiazole ring significantly increased inhibitory potency.
  • Insecticidal Activity :
    Rufenacht (1972) reported on the synthesis of 1,3,4-oxadiazol-2(3H)-ones and their application as insecticides. The study highlighted that chloromethyl derivatives exhibited promising insecticidal properties, indicating potential for pest control.

Q & A

Q. What are the optimized synthetic routes for 3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]-N,N-dimethylbenzamide?

The compound can be synthesized via a two-step protocol:

Formation of the oxadiazole core : React 3-amino-5-(chloromethyl)-1,2,4-oxadiazole with N,N-dimethylbenzoyl chloride in the presence of triethylamine (TEA) under reflux conditions (4–6 hours). Monitor reaction progress via TLC (ethyl acetate/hexane, 1:1) .

Purification : Recrystallize the crude product from a pet-ether/ethyl acetate mixture (3:1) to achieve >95% purity. Yield typically ranges from 65–75% .

Q. Key considerations :

  • Use anhydrous solvents to avoid hydrolysis of the chloromethyl group.
  • Optimize stoichiometry (1:1.2 molar ratio of oxadiazole precursor to acyl chloride) to minimize byproducts.

Q. How is the structural characterization of this compound performed using X-ray crystallography?

Methodology :

  • Crystallization : Grow single crystals via slow evaporation of a saturated DMSO/water solution (9:1 v/v) at 4°C.
  • Data collection : Use a Bruker D8 VENTURE diffractometer with Mo-Kα radiation (λ = 0.71073 Å).
  • Refinement : Employ the SHELXL-2018/3 software suite for structure solution and refinement. Key parameters:
    • R-factor: <0.05 for high-resolution data (d-spacing <1.0 Å).
    • Hydrogen bonding: Analyze intermolecular interactions (e.g., C–H⋯O/N) using Mercury 4.3.1 .

Q. Example data :

ParameterValue
Space groupP 1
Unit cell (Å)a=8.21, b=10.34, c=12.56
Z-score1.05

Q. What analytical techniques are critical for assessing purity and stability?

  • HPLC : Use a C18 column (5 µm, 250 × 4.6 mm) with a methanol/water gradient (70:30 to 90:10 over 20 min). Retention time: ~12.3 min .
  • NMR : Key signals (DMSO-d6):
    • δ 4.65 ppm (s, 2H, CH2Cl), δ 3.10 ppm (s, 6H, N(CH3)2), δ 8.21–7.45 ppm (aromatic protons) .
  • Stability : Store at –20°C under argon; monitor degradation via LC-MS for hydrolyzed products (e.g., hydroxymethyl derivatives) over 30 days .

Advanced Research Questions

Q. How does the chloromethyl group influence reactivity in cross-coupling or functionalization reactions?

The chloromethyl moiety (–CH2Cl) serves as a versatile handle for:

  • Nucleophilic substitution : React with NaN3 to form azidomethyl derivatives (e.g., for "click chemistry" applications) .
  • Radical reactions : Initiate polymerization under UV light with AIBN as a radical initiator.
  • Stability challenges : The group is prone to hydrolysis in aqueous media (t1/2 = 48 hours at pH 7.4), necessitating kinetic studies under varying pH and temperature .

Q. Experimental design :

  • Compare reaction rates of chloromethyl vs. bromomethyl analogs using GC-MS to track halide displacement efficiency.

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

Strategy :

Derivatization : Synthesize analogs with modifications to:

  • Oxadiazole ring : Replace with 1,3,4-thiadiazole or 1,2,5-oxadiazole to assess heterocycle specificity .
  • Chloromethyl group : Substitute with –CH2F or –CH2CF3 to evaluate steric/electronic effects .

Assays :

  • Antimicrobial : MIC testing against Gram-positive (S. aureus) and Gram-negative (E. coli) strains .
  • Antitumor : MTT assay on HeLa and MCF-7 cell lines (IC50 dose-response curves) .

Q. Data interpretation :

  • Use molecular docking (AutoDock Vina) to correlate bioactivity with binding affinity to target enzymes (e.g., DHFR or β-lactamase) .

Q. How can computational methods resolve contradictions in experimental data (e.g., conflicting bioactivity results)?

Approach :

  • Molecular dynamics (MD) simulations : Model ligand-protein interactions over 100 ns trajectories (GROMACS 2023.2) to identify binding stability .

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity trends. Example:

    ParameterValue (eV)
    HOMO–6.32
    LUMO–1.85
    ΔE (gap)4.47

Case study : If analog A shows higher in vitro activity but lower in vivo efficacy than analog B, use MD to assess metabolic stability (e.g., CYP3A4 interactions) .

Q. What strategies mitigate challenges in synthesizing enantiomerically pure derivatives?

  • Chiral chromatography : Use a Chiralpak IA column (hexane/isopropanol, 85:15) to resolve enantiomers (α = 1.32) .
  • Asymmetric catalysis : Employ Jacobsen’s thiourea catalyst for kinetic resolution during oxadiazole formation (ee >90%) .

Q. Validation :

  • Compare experimental optical rotation ([α]D25) with DFT-calculated values (Gaussian 16, B3LYP/6-31G*) .

Q. How can stability under physiological conditions be systematically evaluated?

Protocol :

Buffer solutions : Incubate the compound in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and human plasma at 37°C.

Sampling : Analyze aliquots at 0, 6, 12, 24, and 48 hours via HPLC-UV.

Degradation products : Identify via HRMS (ESI+) and NMR. Example degradation pathway:

  • Hydrolysis: –CH2Cl → –CH2OH → –CHO .

Q. Key metric :

  • Shelf-life (t90): >6 months when stored at –80°C in amber vials .

Tables for Key Data

Q. Table 1. Comparative Bioactivity of Derivatives

AnalogMIC (µg/mL) – S. aureusIC50 (µM) – HeLa
Parent compound8.212.4
–CH2F analog5.19.8
Thiadiazole22.728.3

Q. Table 2. Stability in Physiological Buffers

Conditiont1/2 (hours)Major Degradant
PBS (pH 7.4)48–CH2OH
Plasma24–CHO

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